(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide
CAS No.: 1318777-56-8
Cat. No.: VC0195998
Molecular Formula: C14H20N2O3
Molecular Weight: 264.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1318777-56-8 |
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Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.33 |
IUPAC Name | (2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide |
Standard InChI | InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
SMILES | CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Identification
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide belongs to the family of methoxypropionamide compounds. Its structure is closely related to (R)-2-amino-N-benzyl-3-methoxypropanamide (CAS No. 196601-69-1), which has the molecular formula C11H16N2O2 and a molecular weight of 208.26 . The propionamido derivative would have a propionyl group attached to the amino position, differentiating it from the primary amine structure of the precursor compound.
Physical and Chemical Properties
Based on data from related compounds, the physical and chemical properties of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide likely include:
Property | Value |
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Physical Form | Solid |
Color | Colorless to Light Yellow |
Solubility | Slightly soluble in chloroform and methanol (with sonication) |
Storage Conditions | 2-8°C (protect from light) |
Stability | Likely hygroscopic |
Predicted Boiling Point | Approximately 420-425°C |
These properties are extrapolated from the closely related compound (R)-2-amino-N-benzyl-3-methoxypropanamide, which shares the same basic structural framework .
Synthesis and Preparation
Synthetic Pathways
The synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide would likely follow a pathway similar to that used for Lacosamide (which has an acetamido group instead of a propionamido group). The key intermediate in this process would be (R)-2-amino-N-benzyl-3-methoxypropanamide (compound of formula-8 in patent literature) .
Key Synthetic Steps
The preparation typically involves:
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Starting with (R)-2-amino-3-hydroxypropanoic acid (D-serine)
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O-methylation of the hydroxyl group to form the methoxy derivative
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Coupling with benzylamine to form the amide bond
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Acylation of the amino group with the appropriate acid anhydride or acid chloride
In patent literature, the synthesis of similar compounds involves treating (R)-2-amino-N-benzyl-3-methoxypropanamide with acetic anhydride to yield Lacosamide . For the propionamide derivative, propionic anhydride would be used instead.
Purification Techniques
Purification of this class of compounds typically involves:
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Recrystallization from suitable solvents
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Column chromatography
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Formation of acid addition salts for further purification
The compound can be isolated as various organic acid addition salts by treating with suitable organic acids such as oxalic acid, succinic acid, fumaric acid, malonic acid, malic acid, maleic acid, tartaric acid, citric acid, methane sulfonic acid, para toluene sulfonic acid or acetic acid .
Relationship to Lacosamide
Structural Comparison
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide is structurally related to Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), with the primary difference being the propionamido group instead of an acetamido group at the 2-position. Both compounds share:
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The (R)-stereochemistry at the 2-position
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The benzyl amide moiety
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The methoxy group at the 3-position
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An acylated amino group at the 2-position
Pharmaceutical Relevance
Lacosamide is a known anticonvulsant medication used in the treatment of epilepsy. The propionamide derivative may possess similar pharmacological properties, potentially with modified potency, pharmacokinetics, or side effect profiles. The slight modification in structure could impact:
Significance in Pharmaceutical Research
As a Process Intermediate
This compound might also serve as an important intermediate in the synthesis of other pharmaceutical compounds. The presence of multiple functional groups provides opportunities for further chemical modifications, potentially leading to diverse pharmaceutical candidates .
Synthetic Methodologies
Advanced Synthetic Approaches
Patent literature describes several approaches to synthesizing similar compounds, which could be adapted for (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide:
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Direct acylation of (R)-2-amino-N-benzyl-3-methoxypropanamide with propionic anhydride
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Use of protective group strategies, such as:
Catalyst and Solvent Selection
The choice of catalysts and solvents is crucial for achieving high yields and stereoselectivity:
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Base selection: Commonly used bases include sodium hydroxide, triethylamine, triethanolamine, di-n-propylamine, diisopropylethylamine and 4-methylmorpholine
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Solvent systems: Tetrahydrofuran, methyl tertiary butyl ether, methylene chloride, ethylene chloride, or mixtures thereof are typically employed
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Phase transfer catalysts: Tetrabutylammonium bromide (TBAB) may be used in methylation reactions
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